ビオランチン

説明

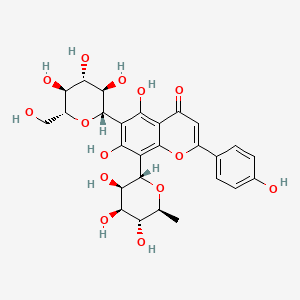

Violanthin is a naturally occurring flavonoid compound, specifically a flavone C-glycoside. It is found in various plant species, including the stems of Dendrobium officinale . Violanthin is known for its potent antioxidant and antibacterial activities, making it a compound of interest in various scientific fields .

科学的研究の応用

Violanthin has a wide range of scientific research applications, including:

Chemistry: Violanthin is studied for its chemical properties and potential as a precursor for synthesizing other compounds.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

作用機序

ビオランチンは、主にその抗酸化作用を通じて効果を発揮します。 それは、フリーラジカルと活性酸素種を消去し、それによって細胞を酸化損傷から保護します 。 神経保護に関連するアセチルコリンエステラーゼの阻害など、その分子標的と関与する経路には、アセチルコリンエステラーゼの阻害が含まれます 。さらに、ビオランチンは、細胞防御機構に関与する様々な酵素やタンパク質と相互作用します。

6. 類似の化合物との比較

ビオランチンは、その特定のグリコシル化パターンにより、フラボノイドの中で独特です。類似の化合物には以下が含まれます。

ルテオリン: 抗酸化作用を持つ別のフラボンです。

ケルセチン: 抗炎症作用と抗酸化作用で知られるフラボノイドです。

生化学分析

Biochemical Properties

Violanthin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is crucial for breaking down acetylcholine into choline and acetic acid . This inhibition can lead to increased levels of acetylcholine, which may have various physiological effects. Additionally, violanthin exhibits potent lipid peroxidation-inhibitory activity, much stronger than that of β-carotene, and singlet oxygen-quenching activity . These properties suggest that violanthin can protect cells from oxidative stress and damage.

Cellular Effects

Violanthin influences various cellular processes and functions. In studies involving lipopolysaccharide-stimulated RAW 264.7 mouse macrophage cells, violanthin demonstrated significant anti-inflammatory effects . It inhibited the production of nitric oxide and prostaglandin E2, both of which are mediators of inflammation. Furthermore, violanthin effectively inhibited the translocation of the nuclear factor-κB p65 subunit into the nucleus, suggesting that its anti-inflammatory activity may be based on the inhibition of the nuclear factor-κB pathways . These findings indicate that violanthin can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, violanthin exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, leading to increased acetylcholine levels . This interaction is crucial for its potential therapeutic effects on neurological functions. Additionally, violanthin’s antioxidant properties are attributed to its ability to quench singlet oxygen and inhibit lipid peroxidation . These actions help protect cells from oxidative damage and maintain cellular integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB pathways, which play a key role in regulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of violanthin have been observed to change over time. Studies have shown that violanthin is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH Long-term studies have indicated that violanthin can maintain its anti-inflammatory and antioxidant properties over extended periods, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of violanthin vary with different dosages in animal models. At lower doses, violanthin has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the optimal dosage range for violanthin to maximize its therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

Violanthin is involved in various metabolic pathways, particularly those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as acetylcholinesterase and zeaxanthin epoxidase, influencing metabolic flux and metabolite levels These interactions are crucial for its biological activities and therapeutic potential

Transport and Distribution

Within cells and tissues, violanthin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects

Subcellular Localization

Violanthin’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that violanthin reaches the appropriate sites within the cell to exert its biological effects. Understanding its subcellular localization can provide valuable insights into its mechanisms of action and potential therapeutic applications.

準備方法

合成経路と反応条件: ビオランチンは、Dendrobium officinaleなどの天然源から単離することができます。 抽出プロセスは通常、メタノールを用いた溶媒抽出を行い、その後、カラムクロマトグラフィーなどの精製工程を行います .

工業生産方法: ビオランチンの工業生産は、特定の植物における天然の豊富さのために、あまり一般的ではありません。 代謝工学の進歩により、Escherichia coliやSaccharomyces cerevisiaeなどの異種微生物宿主でビオランチンを生産することが可能になりました .

化学反応の分析

反応の種類: ビオランチンは、以下のものを含む様々な化学反応を起こします。

酸化: ビオランチンは、使用される条件と試薬に応じて、異なる生成物を形成するために酸化することができます。

還元: 還元反応は、ビオランチンに存在する官能基を修飾することができます。

置換: 置換反応は、フラボン構造の特定の位置で起こることがあり、誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: 適切な条件下で、様々な求核剤を置換反応に使用することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンの生成につながる可能性がありますが、還元はアルコールまたは他の還元誘導体の生成につながる可能性があります。

4. 科学研究における用途

ビオランチンは、以下のものを含む、幅広い科学研究における用途を持っています。

化学: ビオランチンは、その化学的性質と、他の化合物を合成するための前駆体としての可能性について研究されています。

生物学: その抗酸化作用により、酸化ストレスと細胞保護に関連する研究において注目されています。

類似化合物との比較

Violanthin is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:

Luteolin: Another flavone with antioxidant properties.

Quercetin: A flavonoid known for its anti-inflammatory and antioxidant activities.

Apigenin: A flavone with similar structural features but different glycosylation patterns.

Violanthin stands out due to its specific glycosylation, which influences its solubility, stability, and biological activity .

特性

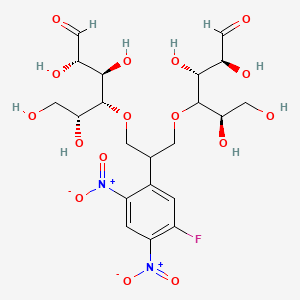

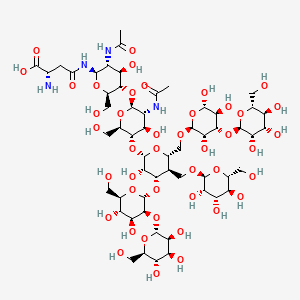

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUGOXRXQDXDC-RSPRXDBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904828 | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-17-7 | |

| Record name | Violanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)